

Validation of 4-(Dimethoxymethyl)-2-methylpyrimidine Spectral Data: A Comparative Guide

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Compound of Interest	
Compound Name:	4-(Dimethoxymethyl)-2-methylpyrimidine
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This guide provides a comprehensive validation of the spectral data for **4-(Dimethoxymethyl)-2-methylpyrimidine**, a key intermediate in pharmaceutical synthesis. By comparing its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data with those of related pyrimidine derivatives, this document serves as a valuable resource for researchers, scientists, and professionals in drug development to confirm the identity and purity of this compound.

Spectral Data Summary

The structural confirmation of **4-(Dimethoxymethyl)-2-methylpyrimidine** ($C_8H_{12}N_2O_2$, M.W.: 168.19 g/mol) is achieved through the analysis of its 1H NMR, ^{13}C NMR, and mass spectra.[\[1\]](#) [\[2\]](#) The key spectral features are summarized in the tables below. For comparative purposes, data for structurally related pyrimidine derivatives are also presented.

Table 1: 1H NMR Spectral Data Comparison

Compound	Pyrimidine-H (δ ppm)	-CH(OCH ₃) ₂ (δ ppm)	-OCH ₃ (δ ppm)	-CH ₃ (δ ppm)
4-(Dimethoxymethyl)-2-methylpyrimidine	~8.7 (d), ~7.3 (d)	~5.5 (s)	~3.4 (s)	~2.7 (s)
4-Methylpyrimidine [3]	9.1 (s), 8.6 (d), 7.4 (d)	-	-	2.6 (s)
2,4-Dimethoxypyrimidine [4]	8.0 (d), 6.1 (d)	-	4.0 (s), 3.9 (s)	-

Note: The chemical shifts (δ) for **4-(Dimethoxymethyl)-2-methylpyrimidine** are predicted based on typical values for similar structures. 's' denotes a singlet, and 'd' denotes a doublet.

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Pyrimidine-C (δ ppm)	-CH(OCH ₃) ₂ (δ ppm)	-OCH ₃ (δ ppm)	-CH ₃ (δ ppm)
4-(Dimethoxymethyl)-2-methylpyrimidine	~168, ~160, ~158, ~120	~103	~54	~25
N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea [5]	171.1, 163.5, 158.2, 88.0	-	53.3	23.9
4-Ethoxy-2,6-dimethoxy-5-methylpyrimidine [6]	170.2, 165.1, 162.9, 97.4	-	64.9, 55.4, 54.8	10.7

Note: The chemical shifts (δ) for **4-(Dimethoxymethyl)-2-methylpyrimidine** are predicted based on established spectral databases and comparison with similar compounds.

Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Monoisotopic Mass (Da) ^[7]	Key Mass Fragments (m/z) and Adducts ^[7]
4-(Dimethoxymethyl)-2-methylpyrimidine	C ₈ H ₁₂ N ₂ O ₂	168.0899	[M+H] ⁺ : 169.0972, [M+Na] ⁺ : 191.0791, [M-OCH ₃] ⁺ : 137, [M-CH(OCH ₃) ₂] ⁺ : 93

The fragmentation pattern in mass spectrometry is a critical tool for structural elucidation.^{[8][9]} For **4-(dimethoxymethyl)-2-methylpyrimidine**, the loss of a methoxy group (-OCH₃) or the entire dimethoxymethyl group [-CH(OCH₃)₂] are expected to be characteristic fragmentation pathways.

Experimental Protocols

The following are standard protocols for acquiring NMR and MS data for small organic molecules like **4-(Dimethoxymethyl)-2-methylpyrimidine**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired resolution of the spectrum.
- Instrumentation: A standard NMR spectrometer with a field strength of 300-500 MHz is typically sufficient for routine analysis.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.

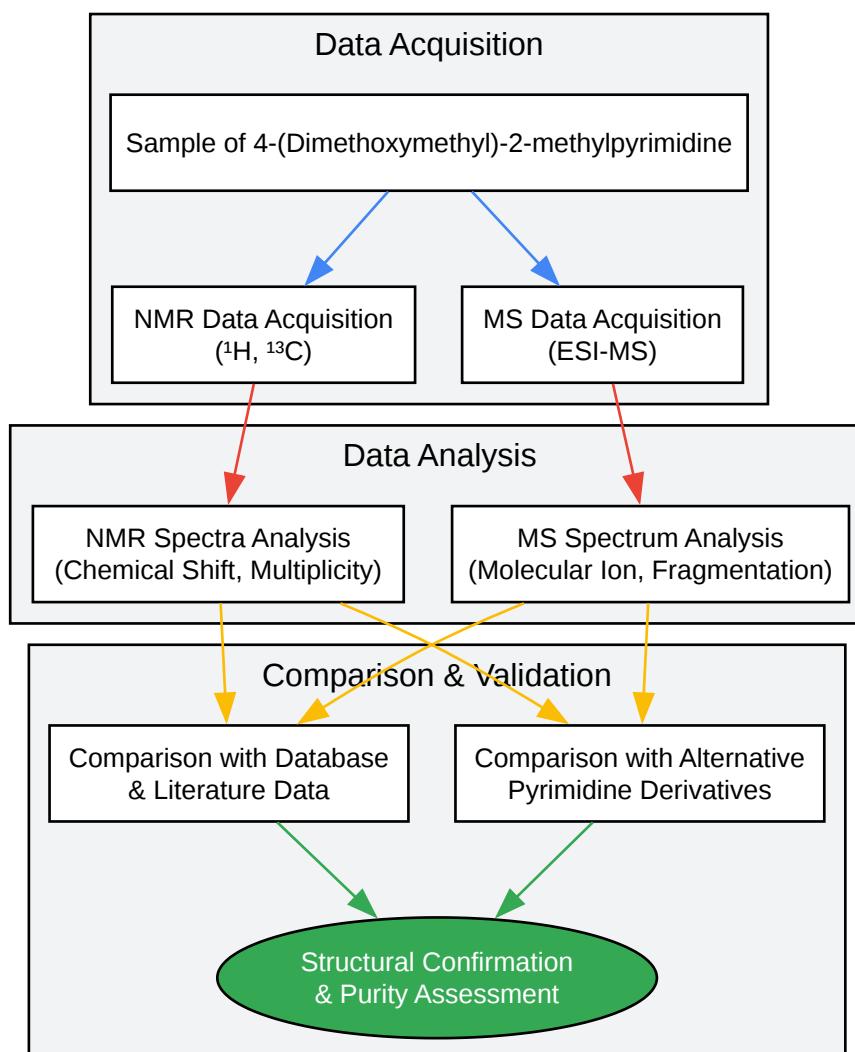
- Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans is required (e.g., 1024 or more). A relaxation delay of 2-5 seconds is recommended.

2.2 Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of analysis.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source.
 - Acquire the mass spectrum in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$) and other adducts.
 - The mass range should be set to cover the expected molecular weight of the compound (e.g., m/z 50-500).

Validation Workflow

The following diagram illustrates the logical workflow for the validation of spectral data for a given chemical compound.



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Caption: Workflow for the validation of spectral data.

This guide demonstrates a systematic approach to validating the spectral data of **4-(Dimethoxymethyl)-2-methylpyrimidine**. By presenting the expected spectral data in a clear, tabular format and comparing it with related structures, researchers can confidently identify this compound and ensure its suitability for their applications. The provided experimental protocols and logical workflow further support the accurate and reproducible analysis of this and other similar chemical entities.

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